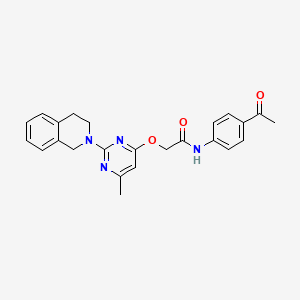

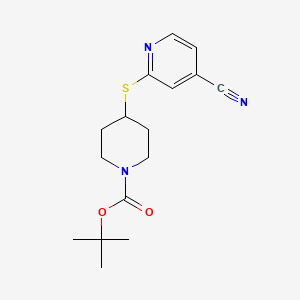

![molecular formula C11H16FN3O B2676716 2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine CAS No. 2197453-23-7](/img/structure/B2676716.png)

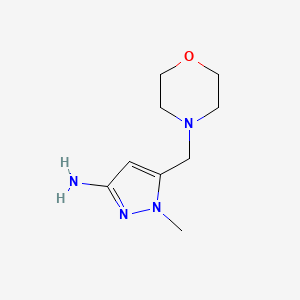

2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmaceuticals. This compound is also known as 'FLUPYRAMINE' and has been synthesized using various methods.

Scientific Research Applications

Orexin Receptor Mechanisms in Binge Eating

Research by Piccoli et al. (2012) explores the role of orexin receptors in compulsive food consumption, utilizing compounds including SB-649868 and GSK1059865, which are related to the class of chemicals including 2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine. These studies indicate the potential for targeting orexin receptors to treat binge eating and other eating disorders with a compulsive component, suggesting a novel pharmacological application for compounds affecting these receptors (Piccoli et al., 2012).

Anticancer Applications

A study by Zhang et al. (2007) on the synthesis and structure-activity relationships (SAR) of triazolopyrimidines as anticancer agents highlights the importance of the fluoropyrimidinyl group. This research demonstrates the potential of such compounds in inhibiting tubulin polymerization, a unique mechanism suggesting their use as anticancer agents, particularly in overcoming drug resistance in tumor models (Zhang et al., 2007).

Enzyme Catalysis in Drug Synthesis

Semproli et al. (2020) reported on the immobilization of amine transaminase for the synthesis of key intermediates in drug production, demonstrating the utility of such chemical structures in facilitating enzymatic reactions. This application is crucial in the development of more efficient and sustainable chemical synthesis methods, particularly for pharmaceutical intermediates (Semproli et al., 2020).

Kinase Inhibition for Anticancer Therapy

Research into the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines by Wada et al. (2012) underscores the relevance of such compounds in developing kinase inhibitors. These molecules serve as a foundation for creating targeted therapies against various cancers, further emphasizing the potential of fluoropyrimidinyl-containing compounds in medicinal chemistry (Wada et al., 2012).

properties

IUPAC Name |

2-(5-fluoropyrimidin-2-yl)oxy-N,N-dimethylcyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3O/c1-15(2)9-4-3-5-10(9)16-11-13-6-8(12)7-14-11/h6-7,9-10H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLFVSFMTRPWRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC1OC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

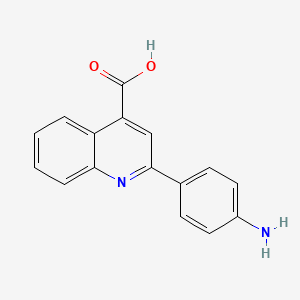

![4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2676633.png)

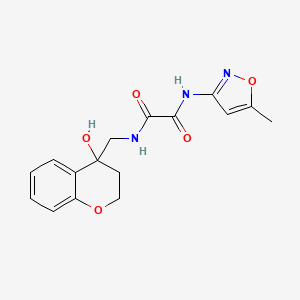

![Methyl 6-(1,3-benzodioxol-5-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2676635.png)

![(3aS,7aS)-Octahydrofuro[3,2-b]pyridine](/img/structure/B2676639.png)

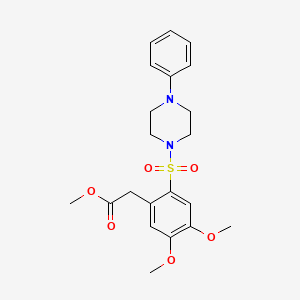

![3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2676650.png)